dimethylsilane CAS No. 138709-35-0](/img/structure/B14285437.png)
[(4-Bromofuran-2-yl)oxy](tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromofuran-2-yl)oxydimethylsilane typically involves the reaction of 4-bromofuran-2-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for (4-Bromofuran-2-yl)oxydimethylsilane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromofuran-2-yl)oxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of (4-substituted-furan-2-yl)oxydimethylsilane derivatives.
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of (4-hydroxyfuran-2-yl)oxydimethylsilane.
Wissenschaftliche Forschungsanwendungen
(4-Bromofuran-2-yl)oxydimethylsilane is utilized in various scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural product derivatives.
Medicine: Investigated for its potential in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (4-Bromofuran-2-yl)oxydimethylsilane primarily involves its role as a protecting group. The tert-butyldimethylsilyl group protects hydroxyl functionalities from unwanted reactions during synthetic processes . This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(4-Bromophenoxy)(tert-butyl)dimethylsilane]: Similar in structure but with a phenyl ring instead of a furan ring.
(4-Chlorofuran-2-yl)oxydimethylsilane]: Similar but with a chlorine atom instead of a bromine atom.
(4-Methoxyfuran-2-yl)oxydimethylsilane]: Similar but with a methoxy group instead of a bromine atom.
Uniqueness
(4-Bromofuran-2-yl)oxydimethylsilane is unique due to the presence of both a bromine atom and a furan ring, which imparts distinct reactivity and selectivity in chemical reactions . The combination of these functional groups makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
138709-35-0 |
|---|---|
Molekularformel |
C10H17BrO2Si |
Molekulargewicht |
277.23 g/mol |
IUPAC-Name |
(4-bromofuran-2-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H17BrO2Si/c1-10(2,3)14(4,5)13-9-6-8(11)7-12-9/h6-7H,1-5H3 |
InChI-Schlüssel |
CZUBXAKKUAZJKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CO1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


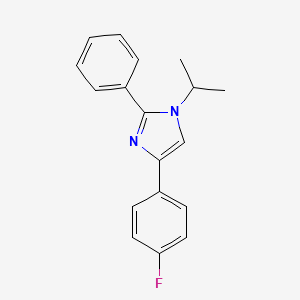
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
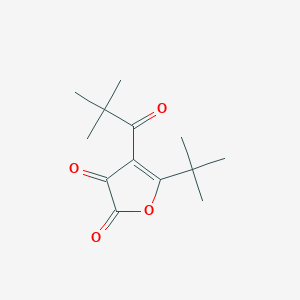
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
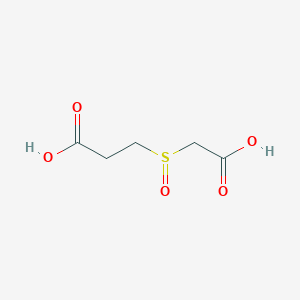

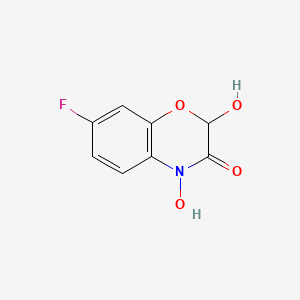
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)

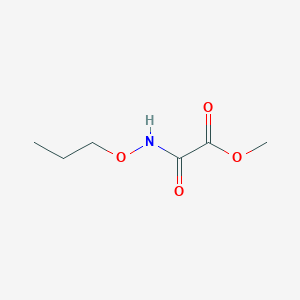
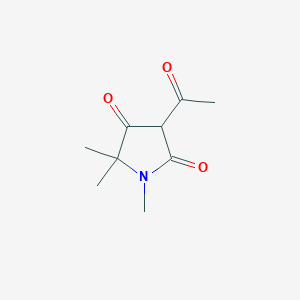
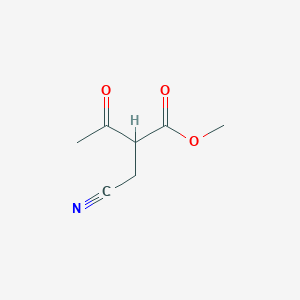
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)

